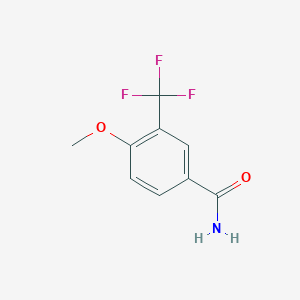

3-Fluoro-2-methylbenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

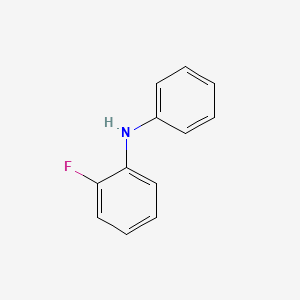

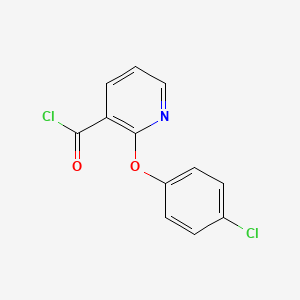

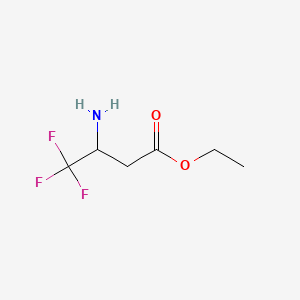

3-Fluoro-2-methylbenzyl alcohol (3F2MBA) is a versatile organic compound with a wide range of applications in chemical synthesis, scientific research, and lab experiments. It is a colorless liquid with a characteristic odor and a boiling point of 130°C. It is soluble in water, alcohol, and other organic solvents. 3F2MBA has been used extensively in the chemical and pharmaceutical industries, as well as in scientific research and lab experiments.

Aplicaciones Científicas De Investigación

Radiofluorination and Imaging Agents

- Protecting Groups for Nucleophilic Aromatic Radiofluorination : Methyl substituted benzyl groups, including structures related to 3-Fluoro-2-methylbenzyl alcohol, have been explored as protecting groups for hydroxyl functions in the preparation of radiofluorinated compounds. These groups, such as 4-methylbenzyl and 2,4-dimethylbenzyl, demonstrated effectiveness in yielding high radiochemical purity and yield, crucial for developing PET (Positron Emission Tomography) imaging agents (Malik et al., 2011).

Drug Discovery and Development

- GluN2B-selective NMDA Receptor Antagonists : Compounds structurally related to this compound have been evaluated for their pharmacological properties. For instance, CERC-301, a GluN2B-selective antagonist of the NMDA receptor, showed promise in preclinical studies for major depressive disorder treatment, demonstrating the potential therapeutic applications of such compounds (Garner et al., 2015).

Synthesis of Amino Acids and Peptides

- Enantioselective Synthesis : The enantioselective synthesis of α-fluoro-β(3)-amino esters, a process relevant for producing enantiopure α-fluoro-β(3)-lysine, leverages methodologies that might include derivatives of this compound as intermediates. This synthesis approach highlights the role of such compounds in generating amino acids with potential applications in medicinal chemistry and drug design (Duggan et al., 2010).

Protease Sensing and Fluorophores

- Protease-sensitive Fluorogenic Probes : The design of protease-sensitive fluorogenic probes for biological applications, such as studying enzyme activity and apoptosis, utilizes derivatives similar to this compound. These compounds serve as components in developing probes that release a fluorescent signal upon enzymatic cleavage, providing valuable tools for biochemical and medical research (Richard et al., 2008).

Oxidation and Catalysis

- Heterogeneous Oxidants for Synthesis : N-Methylbenzylammonium fluorochromate(VI) on silica gel, a compound related to this compound, demonstrates selectivity and efficiency in oxidizing aryl alcohols to aldehydes. This application underscores the role of fluorinated benzyl alcohols in developing catalysts and reagents for synthetic chemistry (Kassaee et al., 2004).

Mecanismo De Acción

Target of Action

As a member of the alcohol family, it can be inferred that it may interact with various biological targets, such as enzymes or receptors, and influence their function .

Mode of Action

Alcohols generally undergo reactions at the functional group, involving hydrogen atoms attached to the oh-bearing carbon atom or an adjacent carbon atom .

Biochemical Pathways

Alcohols can be involved in various reactions, including conversion into alkyl halides, tosylates, dehydration to yield alkenes, and conversion into esters .

Result of Action

The reactions of alcohols can result in various products, depending on the conditions and the specific alcohol involved .

Action Environment

The action, efficacy, and stability of 3-Fluoro-2-methylbenzyl alcohol can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool, dry, well-ventilated area away from incompatible substances .

Propiedades

IUPAC Name |

(3-fluoro-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMJGSWNFDZTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381344 |

Source

|

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500912-13-0 |

Source

|

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)